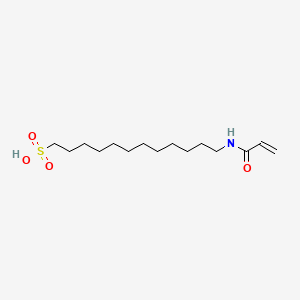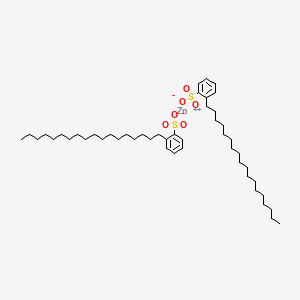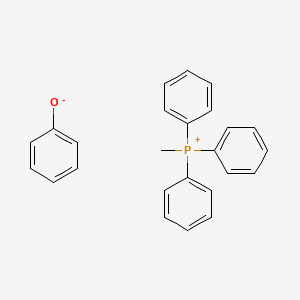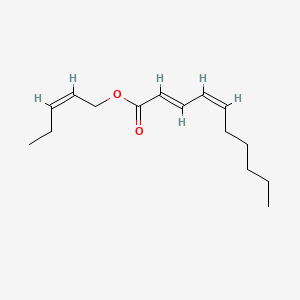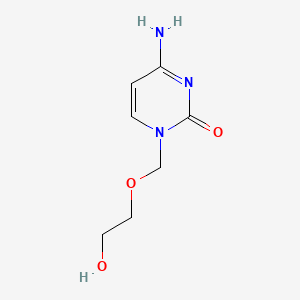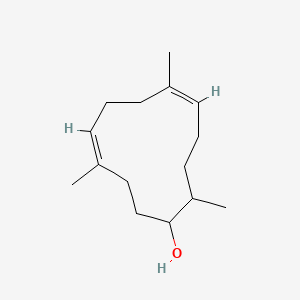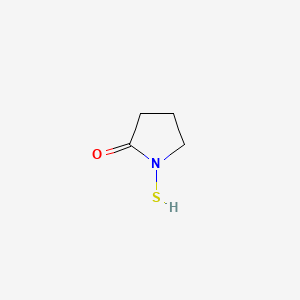
1-Mercaptopyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mercaptopyrrolidin-2-one is a sulfur-containing heterocyclic compound with a five-membered lactam ring It is a derivative of pyrrolidin-2-one, where a mercapto group (-SH) is attached to the second carbon of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Mercaptopyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with thiolating agents under controlled conditions. For instance, the reaction of pyrrolidin-2-one with hydrogen sulfide in the presence of a base can yield this compound. Another method involves the use of thiourea as a sulfur source, where pyrrolidin-2-one is treated with thiourea and a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Mercaptopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur-containing derivatives.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-Mercaptopyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals due to its versatile reactivity and functional properties.
Wirkmechanismus
The mechanism of action of 1-mercaptopyrrolidin-2-one involves its interaction with molecular targets through its mercapto group. The sulfur atom in the mercapto group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of specific enzymes, receptors, or other proteins, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Mercaptopyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the mercapto group, resulting in different chemical reactivity and biological properties.
2-Mercaptopyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to differences in electronic properties and reactivity.
Thiourea: Contains a similar sulfur functional group but has a different overall structure and reactivity.
Uniqueness: this compound is unique due to the presence of both a lactam ring and a mercapto group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
85443-50-1 |
|---|---|
Molekularformel |
C4H7NOS |
Molekulargewicht |
117.17 g/mol |
IUPAC-Name |
1-sulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C4H7NOS/c6-4-2-1-3-5(4)7/h7H,1-3H2 |
InChI-Schlüssel |
WOQLPPITHNQPLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


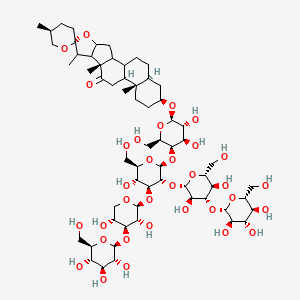
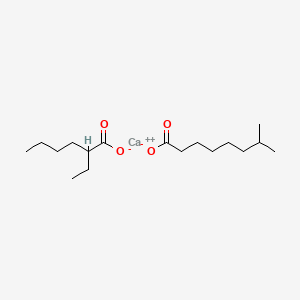
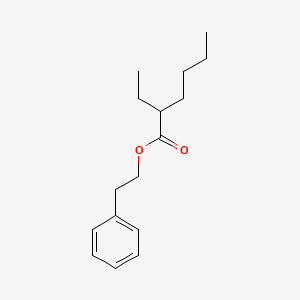

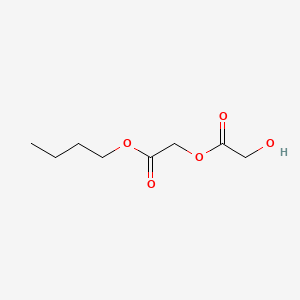

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
